4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Description
Structural Elucidation of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid
Bicyclic Framework Analysis
Bridged Ring System Topology
The core structure of this compound consists of a bicyclo[3.1.0]hexane scaffold, a fused system comprising a three-membered oxirane ring and a six-membered carbocycle. The numbering follows IUPAC conventions, with the oxygen heteroatom positioned at the 2-oxa bridgehead (C2), creating a strained bicyclic framework. The three-membered ring introduces significant angle strain, while the six-membered ring adopts a chair-like conformation to minimize steric clashes between substituents.
Table 1: Key Structural Parameters
| Feature | Description |
|---|---|
| Bicyclic system | bicyclo[3.1.0]hexane |
| Bridgehead atoms | C1, C4, C5 |
| Oxygen position | 2-oxa bridge (C2) |
| Ring strain | High in oxirane; moderate in carbocycle |
The bridged topology imposes rigidity on the molecule, restricting free rotation around the C1–C4 and C5–C6 bonds. This constraint influences both reactivity and intermolecular interactions.
Oxygen Heteroatom Incorporation Patterns
The 2-oxabicyclo designation reflects the oxygen atom’s integration into the three-membered ring. This heteroatom disrupts the symmetry of the parent bicyclo[3.1.0]hexane system, creating a dipole moment that enhances solubility in polar solvents. The oxygen’s lone pairs participate in hydrogen bonding with proximal amino and carboxylic acid groups, stabilizing specific conformers in solution.
Stereochemical Configuration
Absolute Configuration Determination (1R,4R,5S,6R)
X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments have established the compound’s absolute configuration as (1R,4R,5S,6R). The stereogenic centers at C1, C4, C5, and C6 create a chiral environment critical for molecular recognition processes. For example, the C4 amino group’s spatial orientation determines its hydrogen-bonding capacity with biological targets.
Stereochemical Relationships
- C1 (R) : Governs bridgehead geometry
- C4 (R) : Positions amino group axial to the six-membered ring
- C5 (S) : Influences carboxylic acid group orientation
- C6 (R) : Stabilizes intramolecular hydrogen bonds
Conformational Dynamics in Solution Phase
Variable-temperature NMR studies reveal restricted rotation about the C4–C5 bond due to steric hindrance from the adjacent amino and carboxylic acid groups. The six-membered ring undergoes rapid chair-to-chair interconversion at room temperature, while the oxirane ring remains rigid. Solvent polarity modulates these dynamics: polar aprotic solvents (e.g., DMSO) stabilize extended conformers, whereas hydrophobic environments favor compact structures.
Functional Group Characterization
Amino Group Protolytic Behavior
The primary amino group at C4 exhibits a pKa of 9.2 ± 0.3, determined via potentiometric titration. Protonation occurs preferentially at the amino nitrogen rather than the carboxylic acid groups under physiological conditions. This behavior arises from resonance stabilization of the ammonium ion through conjugation with the bicyclic framework.
Protolytic Equilibria
$$ \text{NH}2 \rightleftharpoons \text{NH}3^+ + \text{OH}^- \quad (\text{pKa} \approx 9.2) $$
The amino group’s basicity is attenuated compared to aliphatic amines (typical pKa ~10.7) due to electron-withdrawing effects from the adjacent carboxylic acid substituents.
Dicarboxylic Acid Tautomerism
The C4 and C6 carboxylic acid groups participate in tautomeric equilibria, though enolization is sterically hindered by the rigid bicyclic framework. Infrared spectroscopy confirms the predominance of keto forms (C=O stretching at 1705 cm⁻¹ and 1720 cm⁻¹) over enolic tautomers in the solid state. In aqueous solution, rapid proton exchange between carboxyl groups occurs, mediated by water molecules acting as proton shuttles.
Tautomeric Pathways
- Keto-enol : Limited by ring strain and lack of α-hydrogens
- Zwitterionic : Stabilized by intramolecular hydrogen bonding
- Anhydride formation : Observed under dehydrating conditions
Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures, followed by treatment with acetyl chloride . This method allows for the formation of the bicyclic structure through a series of controlled reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Coupling Reactions
LY379268 participates in coupling reactions due to its carboxylic acid groups. These reactions are critical for forming amide bonds or ester derivatives:
-
Reagents : Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).
-
Conditions : Typically performed in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C.
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Amide bond formation | EDC/HOBt | Prodrug synthesis |
| Esterification | Methanol/H₂SO₄ | Solubility modification |
Esterification and Salt Formation
The carboxylic acid groups undergo esterification and salt formation to improve bioavailability or stability:
-
Esterification : Reacted with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
-
Salt Formation : Treated with sodium hydroxide to produce the disodium salt variant, enhancing water solubility.
Example :
Oxidation and Reduction
The amino group and bicyclic structure enable redox transformations:
-
Oxidation : Limited data available, but potential use of hydrogen peroxide or KMnO₄ for functional group modification.
-
Reduction : Not commonly reported due to the compound’s stability under reductive conditions.
Bucherer-Bergs Reaction
Used to form hydantoin intermediates from ketones or aldehydes, followed by hydrolysis to yield amino acids .
Intermolecular Cyclopropanation
Key step in constructing the bicyclo[3.1.0]hexane core using diazo compounds or transition-metal catalysts .
Regioselective Acylation
Temporary copper chelation directs acylation to the 4-amino group, avoiding side reactions at carboxylic acid sites .
Precolumn Derivatization
LY379268’s polar nature necessitates derivatization for LC-MS analysis:
-
Reagent : Pentafluorobenzoyl chloride.
-
Conditions : Reaction in alkaline medium (pH 9–10) at 60°C for 30 minutes .
| Parameter | Value |
|---|---|
| Derivatization yield | >95% |
| Retention time | 8.2 min (C18 column) |
| LOD | 0.1 ng/mL |
Stability and Degradation
LY379268 is stable under physiological pH (6–8) but degrades under strongly acidic or alkaline conditions:
-
Hydrolysis : The oxabicyclo ring opens in concentrated HCl, forming linear dicarboxylic acid derivatives.
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
Scientific Research Applications
4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in studies involving metabotropic glutamate receptors.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets, such as metabotropic glutamate receptors. It binds to these receptors and modulates their activity, which can influence various cellular pathways and physiological responses . The exact pathways involved depend on the specific receptor subtype and the context of the interaction.
Comparison with Similar Compounds
Table 1: Key Features of LY379268 and Analogous mGlu2/3 Agonists
Mechanistic Differences
- LY379268 vs. LY354740 :
Both are group II agonists, but LY379268’s 2-oxabicyclo structure enhances receptor binding stability compared to LY354740’s simpler bicyclo framework . LY354740 is orally bioavailable, whereas LY379268’s polarity limits systemic absorption without formulation aids . Both reverse PCP-induced behaviors, but LY379268 shows broader efficacy in stress and addiction models .
- LY379268 vs. LY404039: LY404039’s sulfonyl group confers mGlu2-specific efficacy, as shown in mGlu2/3 knockout mice, whereas LY379268’s effects depend on both mGlu2 and mGlu3 .
Efficacy and Receptor Specificity
- LY379268: Inhibits glutamate release via presynaptic mGlu2/3 activation, reducing PCP-induced hyperactivity and ethanol withdrawal seizures . Mediates analgesic effects in inflammatory pain through mGlu2, as demonstrated in mGlu2-knockout mice .
- Shows promise in reducing positive and negative symptoms of schizophrenia in Phase II trials .
Pharmacokinetic Challenges
- LY379268: High polarity necessitates precolumn derivatization (e.g., with pentafluorobenzoyl chloride) for LC-MS quantification in plasma . Limited brain penetration without formulation optimization .
- LY354740 :
- LY404039 :
- Prodrug LY2140023 enhances absorption, addressing pharmacokinetic limitations of parent compounds .
Biological Activity
4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is an organic compound classified as an alpha amino acid. This compound has garnered interest due to its unique bicyclic structure and potential biological activities. Despite its significance, literature on its biological effects remains sparse.
- Chemical Formula : C₇H₉NO₅
- Molecular Weight : 187.15 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not available
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its metabolic pathways and potential therapeutic applications.
Metabolic Pathways
Research indicates that this compound is not a naturally occurring metabolite but can be found in human blood in individuals exposed to it or its derivatives . Its presence in biological systems suggests potential interactions with metabolic processes.
Case Studies and Experimental Findings
- Neuroprotective Effects : A study highlighted that this compound may have neuroprotective properties by inducing membrane hyperpolarization and suppressing neuronal firing under certain conditions . This suggests a role in modulating neuronal excitability.
- Toxicity Studies : Toxicity assessments conducted by the US Environmental Protection Agency (EPA) revealed relevant data on human health impacts associated with this compound. The findings indicate that while the compound shows some bioactivity, detailed toxicity profiles are still needed to fully understand its safety and efficacy for therapeutic use .
- Pharmacological Applications : The compound's structural characteristics suggest potential applications in drug design, particularly in developing agents that target specific neurological pathways or metabolic processes . However, comprehensive pharmacological studies are necessary to validate these applications.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bicyclo[3.1.0]hexane scaffold construction via photochemical or thermal ring-closing strategies. For example, oxabicyclo intermediates (e.g., 6-oxabicyclo[3.1.0]hexan-3-one) are functionalized with amino and dicarboxylic groups using regioselective amination and oxidation steps . Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Yields >70% are achievable under inert atmospheres with stoichiometric control of reagents.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming bicyclic structure and substituent positions (e.g., δ 3.8–4.2 ppm for oxabicyclo protons) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–240 nm) resolve impurities; mobile phases often use acetonitrile/water (0.1% TFA) gradients .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: ~229.2 g/mol) and fragmentation patterns.
Q. What purification strategies are recommended for isolating this compound from reaction byproducts?
- Methodological Answer : Crystallization from ethanol/water mixtures (1:3 v/v) effectively removes polar impurities. For non-polar byproducts, silica gel chromatography with ethyl acetate/hexane (3:7) eluents is preferred. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate) .
Advanced Research Questions
Q. How can researchers assess the compound’s stability under varying pH and thermal conditions for long-term storage?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation via HPLC (e.g., new peaks at Rt = 8–10 min indicate decomposition).
- pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours; quantify intact compound using UV-Vis spectrophotometry (λ = 260 nm). Stability is optimal at pH 6–8 .
Q. What experimental designs are suitable for investigating the compound’s enantiomeric purity, given its chiral centers?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA column with n-hexane/isopropanol (85:15) to separate enantiomers (resolution >1.5).
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- Circular Dichroism (CD) : Compare CD spectra to known standards for stereochemical assignment.
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electronic properties (e.g., HOMO/LUMO energies).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize binding poses with ΔG < -7 kcal/mol .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, IC50 discrepancies may arise from differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays.
- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., 72-hour incubation, 10% FBS media) and use statistical tools (e.g., ANOVA) to assess significance .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

